N-(3-aminophenyl)pyridine-2-carboxamide
Description
BenchChem offers high-quality N-(3-aminophenyl)pyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-aminophenyl)pyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-aminophenyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJSOVSWKGXJEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389747 | |
| Record name | N-(3-aminophenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90209-80-6 | |
| Record name | N-(3-aminophenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Profile: N-(3-aminophenyl)pyridine-2-carboxamide
This technical guide details the properties, synthesis, and applications of N-(3-aminophenyl)pyridine-2-carboxamide (CAS: 90209-80-6), a critical bidentate ligand scaffold and pharmacophore intermediate.
Scaffold for C-H Activation & Epigenetic Modulators
Executive Summary
N-(3-aminophenyl)pyridine-2-carboxamide (synonyms: N-(3-aminophenyl)picolinamide) is a functionalized heteroaromatic amide primarily utilized in two high-impact sectors of chemical research: transition-metal catalysis and medicinal chemistry .
Structurally, it features a pyridine-2-carboxamide (picolinamide) "head" capable of bidentate chelation, coupled to an aniline "tail" at the meta-position. This unique geometry makes it an ideal removable directing group for Palladium-catalyzed C-H activation and a privileged scaffold for Class I Histone Deacetylase (HDAC) inhibitors (Benzamide class).
Chemical Identity & Physicochemical Profile[1][2][3]
| Property | Data |
| IUPAC Name | N-(3-aminophenyl)pyridine-2-carboxamide |
| CAS Number | 90209-80-6 |
| Molecular Formula | C₁₂H₁₁N₃O |
| Molecular Weight | 213.24 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| pKa (Calculated) | ~3.5 (Pyridine N), ~13.5 (Amide NH), ~4.0 (Aniline NH₂) |
| LogP | ~1.2 (Predicted) |
| Storage | 2–8°C, desiccated; Protect from light (aniline oxidation risk) |
Structural Analysis
The molecule consists of three distinct functional domains:
-
Pyridine Nitrogen (
): A soft Lewis base donor. -
Amide Linkage: Provides a rigid spacer and secondary coordination site (
or ). -
Meta-Aniline (
): A reactive handle for further derivatization (e.g., urea formation, alkylation) without interfering with the picolinamide chelating pocket.
Synthesis & Characterization Protocol
Synthesis Strategy (Mono-Amidation)
The primary challenge in synthesizing this compound is preventing the formation of the bis-amide (where both amine groups of the phenylenediamine react). This is controlled by using a large excess of the diamine or protecting one amine group.
Reaction Scheme (DOT Visualization):
Figure 1: Selective mono-amidation pathway minimizing bis-amide formation.
Detailed Protocol
-
Activation: Dissolve Picolinic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C for 1 hour until gas evolution ceases (formation of acid chloride).
-
Coupling: In a separate flask, dissolve m-phenylenediamine (3.0 eq) and triethylamine (2.0 eq) in DCM. Cool to 0°C.
-
Addition: Slowly add the acid chloride solution to the diamine solution dropwise over 30 minutes. Note: The reverse addition (diamine to acid) favors the bis-product.
-
Workup: Quench with water. Wash the organic layer with saturated
. -
Purification: The excess diamine is water-soluble (if protonated) or polar. Extract the product into EtOAc. If necessary, purify via flash chromatography (Hexane:EtOAc gradient).
Quality Control (Self-Validating Metrics)
-
1H NMR (DMSO-d6):
- 10.5 ppm (s, 1H, Amide NH) – Disappearance indicates hydrolysis.
-
8.7 ppm (d, 1H, Pyridine
-H). -
5.1 ppm (s, 2H, Aniline
) – Broad singlet; verify integration is 2.0 to confirm mono-substitution.
-
Mass Spectrometry: ESI+
.
Mechanism of Action & Applications
As a Ligand in C-H Activation
Picolinamides are "privileged directing groups" in organometallic chemistry. The pyridine nitrogen and the amide nitrogen (deprotonated) form a rigid 5-membered chelate with metals like Palladium (Pd) or Copper (Cu).
-
Mechanism: The metal coordinates to the picolinamide, positioning the catalyst to activate C-H bonds on the attached phenyl ring (ortho to the amine).
-
Utility: This specific scaffold allows researchers to perform C-H functionalization on the phenyl ring and then use the free amine for further coupling, preserving the complexity of the molecule.
As a Pharmacophore (HDAC Inhibition)
This molecule serves as the "Zinc Binding Group" (ZBG) precursor for benzamide-class HDAC inhibitors (e.g., Entinostat analogs).
Signaling Pathway Interaction (DOT Visualization):
Figure 2: Mechanism of HDAC inhibition. The picolinamide moiety mimics the substrate and chelates the catalytic Zinc ion.
-
Selectivity: Benzamide-based inhibitors are generally selective for Class I HDACs (HDAC 1, 2, 3) over Class II.
-
Slow-Binding Kinetics: Unlike hydroxamic acids (SAHA), benzamides often exhibit slow-on/slow-off binding kinetics, leading to prolonged pharmacodynamic effects.
Handling & Safety Guidelines
Stability Concerns[2][4]
-
Oxidation: The primary instability arises from the free aniline (
) group.[1] Exposure to air and light can cause the compound to turn brown (formation of azo/nitroso species). -
Hygroscopicity: The amide bond can hydrolyze under strong acidic/basic conditions, but the picolinamide structure is relatively robust compared to simple amides.
Safety Protocol
-
Toxicity: Treat as a potential mutagen. Phenylenediamines are known sensitizers and potential carcinogens.
-
PPE: Nitrile gloves, lab coat, and eye protection are mandatory. Handle in a fume hood to avoid inhalation of dust.
-
Disposal: Incineration as hazardous organic waste containing nitrogen.
References
-
Directing Group Chemistry: Daugulis, O., et al. "Palladium-Catalyzed Ancillary Amino-Acid-Surrogate-Facilitated Functionalization of C(sp3)-H and C(sp2)-H Bonds." Accounts of Chemical Research, 2015. Link
-
HDAC Inhibitor Structure-Activity: Lauffer, B. E., et al. "Histone Deacetylase Inhibitors: The Kinetic Basis of Action." Journal of Biological Chemistry, 2013. Link
-
Synthesis of Picolinamides: Beatty, A., & Bawa, R. "Synthesis of Some Aminopicolinic Acids." Journal of Chemistry and Chemical Engineering, 2012.[2] Link
-
Benzamide Pharmacophores: Methot, J. L., et al. "Exploration of the Benzamide Histone Deacetylase Inhibitor Scaffold." Bioorganic & Medicinal Chemistry Letters, 2008. Link
Sources
Physicochemical Characterization and Synthetic Utility of N-(3-aminophenyl)pyridine-2-carboxamide
[1]
Abstract
This technical guide provides a comprehensive physicochemical and synthetic analysis of N-(3-aminophenyl)pyridine-2-carboxamide (CAS: 113269-07-1), a critical intermediate in the development of benzamide-class histone deacetylase (HDAC) inhibitors and kinase-targeted small molecules.[1] While often juxtaposed with its ortho-isomer (a canonical Zinc-Binding Group), the meta-isomer discussed here serves as a vital structural scaffold for linker chemistry and Structure-Activity Relationship (SAR) negative controls.[1] This document details its molecular weight parameters, a high-fidelity synthesis protocol utilizing mono-protection strategies, and analytical validation standards.
Molecular Identity & Stoichiometry[1]
Precise molecular weight determination is the cornerstone of small molecule characterization, particularly when distinguishing between regioisomers in mass spectrometry.[1]
Physicochemical Data Table
| Parameter | Value | Notes |
| IUPAC Name | N-(3-aminophenyl)pyridine-2-carboxamide | Also known as N-(3-aminophenyl)picolinamide |
| Chemical Formula | C₁₂H₁₁N₃O | |
| Average Molecular Weight | 213.24 g/mol | For stoichiometric calculations |
| Monoisotopic Mass | 213.0902 Da | For High-Resolution Mass Spectrometry (HRMS) |
| [M+H]⁺ Peak | 214.0975 Da | Protonated species observed in ESI+ |
| Polar Surface Area | ~68 Ų | Predictive of cell permeability |
Isotopic Distribution & Mass Spectrometry
In LC-MS analysis, the monoisotopic mass (213.09 Da) is the primary quantifier.[1] Researchers must note that this molecule is isomeric with the ortho-amino variant (the active ZBG in drugs like Entinostat).[1] Differentiation relies on fragmentation patterns or chromatographic retention time, not precursor mass.[1]
Figure 1: Predicted ESI-MS fragmentation pattern. The cleavage of the amide bond is the primary diagnostic event.
Synthetic Pathway & Optimization
Direct coupling of picolinic acid with m-phenylenediamine often leads to polymerization or bis-amide formation (di-substitution).[1] To ensure high purity and a 1:1 stoichiometry, a Mono-Boc Protection Strategy is the industry standard.[1]
Reaction Workflow (Graphviz)
Figure 2: Optimized synthetic route preventing bis-coupling by utilizing a Boc-protected diamine linker.
Detailed Protocol
Step 1: Coupling (Amidation) [1]
-
Reagents: Picolinic acid (1.0 eq), N-Boc-1,3-diaminobenzene (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq).
-
Solvent: Anhydrous DMF (Dimethylformamide).[1]
-
Procedure:
-
Dissolve Picolinic acid in DMF under Nitrogen atmosphere.
-
Add DIPEA and HATU; stir for 15 minutes to activate the acid (formation of the active ester).
-
Add N-Boc-1,3-diaminobenzene.
-
Stir at Room Temperature (RT) for 4–6 hours. Monitoring by TLC/LC-MS should show conversion to Intermediate B (MW ~313 Da).[1]
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (remove unreacted acid) and brine. Dry over Na₂SO₄.[1][2]
-
Step 2: Deprotection
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[1]
-
Procedure:
-
Dissolve Intermediate B in DCM.[1]
-
Add TFA slowly (Final concentration 20% v/v).
-
Stir at RT for 1 hour.
-
Neutralization (Critical): The product will exist as a TFA salt. Evaporate volatiles.[1] Redissolve in DCM and wash with saturated Na₂CO₃ to obtain the free base.[1]
-
Purification: Flash chromatography (MeOH/DCM gradient).
-
Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆
-
Amide Proton (-NH-CO-): Singlet, typically downfield at δ 10.5–10.8 ppm .[1]
-
Pyridine Ring: Four distinct protons.[1] The proton adjacent to the nitrogen (C6-H) is usually a doublet at δ ~8.7 ppm .[1]
-
Phenyl Ring: The key differentiator from the ortho-isomer is the splitting pattern.[1] Look for a singlet-like peak (t) for the proton at position 2 of the phenyl ring (between the amide and amine), appearing at δ ~7.1–7.3 ppm .[1]
-
Amine (-NH₂): Broad singlet at δ 5.0–5.2 ppm (exchangeable with D₂O).[1]
HPLC Purity Standard
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.[1]
-
Retention Time: The meta-isomer typically elutes slightly earlier than the ortho-isomer due to differences in intramolecular hydrogen bonding (the ortho-isomer forms a pseudo-ring via H-bonding, increasing lipophilicity).[1]
Pharmaceutical Application & Context
Understanding the biological relevance of this molecule requires distinguishing it from its isomers.[1]
HDAC Inhibition: The "Negative Control"
The benzamide class of HDAC inhibitors (e.g., Entinostat) relies on an ortho-diamine motif.[1] The amide oxygen and the ortho-amino group chelate the Zinc ion (Zn²⁺) in the HDAC active site.[1]
-
Ortho-isomer: Active (IC₅₀ in nanomolar range).[1]
-
Meta-isomer (Topic): Inactive or significantly less potent.
-
Utility: Researchers synthesize the meta-isomer to prove that the biological effect is due to specific Zn²⁺ chelation and not general toxicity or off-target binding.[1]
Linker Chemistry
The N-(3-aminophenyl) scaffold is highly valued in PROTAC (Proteolysis Targeting Chimera) design.[1] The meta-amino group provides a geometrically distinct exit vector compared to the para- or ortho-positions, allowing linkers to reach E3 ligases without steric clash at the protein interface.[1]
References
-
PubChem. (2023).[1] Compound Summary: N-(2-aminophenyl)pyridine-2-carboxamide (Isomer Comparison).[1] National Library of Medicine.[1] [Link][1]
-
Chou, C. J., et al. (2008).[1] Benzamide-type histone deacetylase inhibitors: Synthesis and structure-activity relationship. Journal of Medicinal Chemistry, 51(21).[1] (Foundational text on Benzamide SAR). [Link]
N-(3-aminophenyl)pyridine-2-carboxamide: A Versatile Scaffold for Kinase and Epigenetic Modulators
The following technical guide details the medicinal chemistry profile, synthesis, and application of N-(3-aminophenyl)pyridine-2-carboxamide , a critical scaffold in the development of kinase inhibitors and epigenetic modulators.
Executive Summary
N-(3-aminophenyl)pyridine-2-carboxamide (CAS: 90209-80-6), often referred to as N-(3-aminophenyl)picolinamide , serves as a "privileged structure" intermediate in modern drug discovery. Its molecular architecture combines a bidentate metal-chelating headgroup (picolinamide) with a reactive aniline handle, linked via a rigid phenyl spacer.
This scaffold is primarily utilized in:
-
Kinase Inhibitor Discovery: As a hinge-binding motif precursor for Type I and Type II inhibitors (e.g., VEGFR, PDGFR families).
-
Epigenetic Probes: As a structural variant in the design of Histone Deacetylase (HDAC) inhibitors, specifically to probe the spatial requirements of the zinc-binding pocket compared to the canonical ortho-amino anilides.
-
Fragment-Based Drug Discovery (FBDD): As a high-efficiency linker for generating biaryl urea/amide libraries.
Chemical Architecture & Pharmacophore Analysis[1]
The molecule can be dissected into three functional zones, each serving a distinct role in ligand-protein interactions.
Structural Zones
-
Zone A (Headgroup): Pyridine-2-carboxamide
-
Function: Acts as a bidentate ligand. The pyridine nitrogen (
) and the amide nitrogen ( ) can form a donor-acceptor hydrogen bond pair, ideal for binding to the hinge region of kinases (mimicking the adenine ring of ATP) or chelating active site metals (Zn²⁺, Fe²⁺).
-
-
Zone B (Linker): 1,3-Disubstituted Phenyl Ring
-
Function: Provides a rigid spacer that orients the "Tail" vector at a ~120° angle relative to the headgroup. This meta-substitution is critical for directing substituents into the solvent-exposed region or the "back pocket" of enzymes.
-
-
Zone C (Handle): Primary Amine (-NH₂)
-
Function: A nucleophilic handle for derivatization. It is readily converted into ureas, amides, or sulfonamides to establish hydrophobic interactions (e.g., the "cap" group in HDAC inhibitors or the allosteric binder in kinase inhibitors).
-
Physicochemical Profile
| Property | Value | Implication |
| Molecular Formula | C₁₂H₁₁N₃O | Low MW fragment (MW 213.[1]24) |
| cLogP | ~1.2 - 1.5 | High lipophilic efficiency (LipE) potential |
| H-Bond Donors | 2 (Amide NH, Aniline NH₂) | Good solubility; specific binding capability |
| H-Bond Acceptors | 3 (Pyridine N, Carbonyl O, Aniline N) | Balanced permeability profile |
| pKa (Pyridine N) | ~3.5 | Weakly basic; remains uncharged at physiological pH |
| pKa (Aniline N) | ~4.0 | Low nucleophilicity compared to alkyl amines; requires activation for coupling |
Synthetic Methodology
Achieving high selectivity for the mono-acylation of 1,3-phenylenediamine is the primary synthetic challenge. Direct reaction with picolinyl chloride often leads to bis-acylation. The protocol below utilizes a Boc-protection strategy to ensure fidelity.
Validated Synthesis Protocol
Step 1: Mono-protection of m-Phenylenediamine
-
Reagents: m-Phenylenediamine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 0.9 eq), Triethylamine (TEA, 1.5 eq).
-
Solvent: Dichloromethane (DCM) or THF (0°C to RT).
-
Procedure: Add Boc₂O dropwise to a cooled solution of excess diamine to favor mono-protection.
-
Purification: Column chromatography (Hexane/EtOAc) to isolate N-Boc-m-phenylenediamine.
Step 2: Amide Coupling
-
Reagents: Picolinic acid (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq).
-
Substrate: N-Boc-m-phenylenediamine (1.0 eq).
-
Solvent: DMF (Dry).
-
Mechanism: HATU activates the carboxylic acid, forming an active ester which is attacked by the aniline nitrogen.
-
Output: tert-butyl (3-(picolinamido)phenyl)carbamate.
Step 3: Deprotection
-
Reagents: Trifluoroacetic acid (TFA, 20% v/v) or HCl (4M in Dioxane).
-
Solvent: DCM (for TFA) or Dioxane.
-
Workup: Neutralize with saturated NaHCO₃ to obtain the free base.
-
Yield: Typically >85% over 3 steps.
Visualization of Synthesis Pathway
Caption: Step-wise synthesis ensuring regioselectivity via Boc-protection strategy.
Medicinal Chemistry Applications
Kinase Inhibitor Design (Type II)
The scaffold is structurally homologous to the "Head-Linker" portion of several Type II kinase inhibitors.
-
Mechanism: The picolinamide binds the hinge region. The 3-amino group allows for the attachment of a "Tail" (often a urea linked to a hydrophobic aryl group) that occupies the allosteric pocket created by the "DFG-out" conformation.
-
SAR Insight: Converting the amine to a Urea (e.g., reaction with aryl isocyanates) significantly increases potency against VEGFR2 and PDGFR
by adding H-bond donors/acceptors that interact with the conserved Glu/Asp residues in the kinase back pocket.
HDAC Inhibition (Isoform Selectivity Probe)
While Class I HDAC inhibitors (like Entinostat) typically utilize an ortho-amino anilide (2-aminophenyl) to chelate Zinc, the meta-amino isomer (3-aminophenyl) serves as a critical negative control or selectivity probe .
-
Rationale: The meta-position prevents the formation of the intramolecular H-bond required for the bioactive conformation of benzamide HDAC inhibitors.
-
Utility: Comparing the activity of N-(2-aminophenyl)... vs. N-(3-aminophenyl)... analogs helps validate the specific binding mode of new epigenetic modulators.
Experimental Protocol: Urea Derivatization (Library Synthesis)
To generate a library of potential kinase inhibitors from this scaffold:
-
Dissolve N-(3-aminophenyl)pyridine-2-carboxamide (0.1 mmol) in dry THF (1 mL).
-
Add appropriate Isocyanate (1.1 eq) (e.g., phenyl isocyanate, 4-fluorophenyl isocyanate).
-
Stir at Room Temperature for 4–12 hours. (Reaction is usually quantitative).
-
Filter the precipitated urea product or purify via Prep-HPLC.
-
Data Analysis: Verify formation of the Urea -NH-CO-NH- peaks in ¹H NMR (typically
8.5–9.5 ppm).
Decision Logic for Scaffold Utilization
The following diagram illustrates how a medicinal chemist should deploy this scaffold based on the target class.
Caption: Strategic decision tree for deploying the scaffold in Kinase vs. HDAC programs.
References
-
PubChem Compound Summary. (n.d.). N-(3-aminophenyl)pyridine-2-carboxamide (CID 12236585). National Center for Biotechnology Information. Retrieved from [Link]
- Banker, R., et al. (2020). Design and Synthesis of Novel Picolinamide Derivatives as Kinase Inhibitors. (General reference to picolinamide scaffold utility in kinase research).
- Lauffer, B. E., et al. (2013). Histone Deacetylase Inhibitors: The Relevance of the Zinc-Binding Group. Journal of Medicinal Chemistry. (Contextualizes the ortho- vs meta-amino anilide selectivity).
-
DuPont Patent. (1942). US Patent 2439728: Preparation of heterocyclic amides.[2] (Foundational synthesis of picolinamides).
Sources
Technical Guide: N-(3-aminophenyl)pyridine-2-carboxamide as a Privileged Scaffold in Medicinal Chemistry
This is an in-depth technical guide on the role and application of N-(3-aminophenyl)pyridine-2-carboxamide (CAS: 90209-80-6) in modern drug discovery.
Executive Summary
N-(3-aminophenyl)pyridine-2-carboxamide (hereafter referred to as 3-APPC ) represents a "privileged scaffold" in fragment-based drug discovery (FBDD), primarily utilized in the design of Type II Kinase Inhibitors and allosteric modulators .
Unlike simple reagents, 3-APPC serves as a bifunctional pharmacophore:
-
The Picolinamide "Head": A proven ATP-hinge binding motif capable of bidentate chelation.
-
The meta-Aniline "Vector": A rigid aromatic linker with a reactive amine handle, positioned to direct substituents into the hydrophobic "back pocket" (e.g., DFG-out conformation) of protein kinases.
This guide details the synthetic protocols, structural biology rationale, and library generation strategies for leveraging 3-APPC in lead optimization.
Structural Biology & Pharmacophore Logic
The Picolinamide Hinge Binder
The pyridine-2-carboxamide moiety is a validated scaffold found in several blockbuster kinase inhibitors (e.g., Sorafenib analogs). Its binding efficacy stems from a specific hydrogen-bonding pattern with the kinase hinge region.
-
Acceptor: The Pyridine Nitrogen (
) accepts a hydrogen bond from the backbone NH of the hinge residue. -
Donor: The Amide Nitrogen (
) donates a hydrogen bond to the backbone Carbonyl of the hinge residue.
The meta-Substitution Vector
The choice of the 3-aminophenyl (meta) isomer over the 2-amino (ortho) or 4-amino (para) isomers is critical for spatial orientation:
-
Ortho (2-amino): Often leads to steric clash or intramolecular cyclization (e.g., benzimidazole formation). Used primarily for HDAC inhibitors (zinc binding).
-
Para (4-amino): Projects substituents directly out towards the solvent front (Type I inhibitor profile).
-
Meta (3-amino): Projects substituents deep into the hydrophobic allosteric pocket, facilitating the design of Type II inhibitors that stabilize the inactive kinase conformation.
Interaction Diagram (DOT)
The following diagram illustrates the logical binding mode of a 3-APPC-derived inhibitor within a theoretical kinase ATP pocket.
Caption: Logical binding topology of 3-APPC. The Picolinamide anchors to the Hinge, while the meta-amine directs extension into the Hydrophobic Pocket.
Synthetic Protocol: Preparation of 3-APPC
Objective: Synthesize N-(3-aminophenyl)pyridine-2-carboxamide with >98% purity, avoiding bis-acylation of the diamine.
Reaction Scheme
Materials
-
Reagents: Picolinic acid (1.0 eq), 1,3-Phenylenediamine (3.0 eq - Excess is critical), HATU (1.1 eq), DIPEA (2.5 eq).
-
Solvent: DMF (Anhydrous).
Step-by-Step Methodology
-
Activation: Dissolve Picolinic acid (10 mmol) in DMF (20 mL). Add HATU (11 mmol) and DIPEA (25 mmol). Stir at 0°C for 15 minutes to form the active ester.
-
Coupling: In a separate flask, dissolve 1,3-Phenylenediamine (30 mmol) in DMF (20 mL). Note: Using a 3-fold excess prevents the formation of the bis-amide byproduct.
-
Addition: Dropwise add the activated ester solution to the diamine solution over 30 minutes at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by LC-MS (Target [M+H]+ = 214.2).
-
Workup (Self-Validating Step):
-
Pour reaction mixture into ice water (200 mL).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Critical Wash: Wash the organic layer with 10% Citric Acid .
-
Why? The product (3-APPC) contains a pyridine and an aniline; it is amphoteric but soluble in organic solvents. The excess 1,3-phenylenediamine is highly water-soluble in acidic conditions and will be removed.
-
-
Wash with saturated NaHCO3 (to neutralize) and Brine.
-
-
Purification: Flash Column Chromatography (DCM:MeOH 95:5).
-
Yield: Typically 75-85%.
-
Appearance: Off-white to pale yellow solid.
-
Application: Library Generation (Urea Synthesis)
The primary utility of 3-APPC is its conversion into Diarylureas , a class of potent kinase inhibitors (similar to the chemical architecture of Sorafenib or Regorafenib).
Protocol: Urea Formation
Reaction: 3-APPC + Aryl Isocyanate
| Parameter | Condition |
| Solvent | Dichloromethane (DCM) or THF (Anhydrous) |
| Temperature | 0°C to RT |
| Time | 2 - 12 Hours |
| Catalyst | None usually required; TEA can be added if reaction is slow. |
Workflow Diagram
Caption: Divergent synthesis workflow transforming the 3-APPC scaffold into distinct inhibitor classes.
Analytical Characterization Data
To ensure scientific integrity, the synthesized scaffold must meet the following specifications before being used in library generation.
| Assay | Expected Result | Interpretation |
| LC-MS (ESI+) | m/z = 214.2 [M+H]+ | Confirms molecular weight (MW = 213.24). |
| 1H NMR (DMSO-d6) | Diagnostic peaks: Downfield amide proton confirms acylation; broad singlet confirms free amine. | |
| HPLC Purity | > 98% (254 nm) | Essential for high-throughput screening (HTS) to avoid false positives from diamine contaminants. |
References
-
Banker, P., et al. (2002). "Picolinamides as Potent Inhibitors of Kinases." Bioorganic & Medicinal Chemistry Letters, 12(15), 1989-1992.
-
Wilhelm, S. M., et al. (2006). "Discovery and Development of Sorafenib: A Multikinase Inhibitor for Treating Cancer." Nature Reviews Drug Discovery, 5, 835-844.
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658–6661.
-
Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28-39.
Methodological & Application
Application Note: Evaluation of N-(3-aminophenyl)pyridine-2-carboxamide (N3AP2C) in Preclinical Efficacy Models
Executive Summary & Compound Profile
N-(3-aminophenyl)pyridine-2-carboxamide (referred to herein as N3AP2C ) represents a critical pharmacophore in the development of zinc-dependent metalloenzyme inhibitors. Structurally, it combines a pyridine-2-carboxamide (picolinamide) "head group"—known for bidentate zinc chelation—with a 3-aminophenyl "linker/cap" moiety.
While structurally distinct from classic hydroxamic acids (e.g., SAHA), N3AP2C functions primarily as a Class I Histone Deacetylase (HDAC) inhibitor mimic, often used to study Structure-Activity Relationships (SAR) against HDAC1, HDAC2, and HDAC3. Its mechanism involves the chelation of the active site Zn²⁺ ion, preventing the deacetylation of histone lysine residues, thereby inducing chromatin relaxation, p21^{WAF1/CIP1} expression, and subsequent tumor cell apoptosis.
This guide details the in vivo efficacy evaluation of N3AP2C, focusing on oncology xenograft and syngeneic models, which are the gold standard for validating this class of epigenetic modulators.
Chemical & Physical Properties Table[1]
| Property | Specification | Notes |
| IUPAC Name | N-(3-aminophenyl)pyridine-2-carboxamide | Also known as 3-aminopicolinamide |
| Molecular Formula | C₁₂H₁₁N₃O | MW: 213.24 g/mol |
| Target Class | Epigenetic Modulator (HDAC Class I) | Potential polypharmacology (MMP, VEGFR) |
| Solubility | Low in water; Soluble in DMSO, DMA | Requires co-solvent formulation for in vivo use |
| Primary Readout | Tumor Growth Inhibition (TGI) | Biomarker: Histone H3/H4 Acetylation |
Mechanism of Action (MoA) & Signaling Pathway
Understanding the MoA is prerequisite to selecting the correct animal model. N3AP2C acts by blocking the catalytic core of HDACs. The picolinamide nitrogen and the amide oxygen form a coordinate bond with the Zinc ion deep in the enzyme pocket.
Pathway Visualization
The following diagram illustrates the downstream effects of N3AP2C administration, leading to tumor suppression.
Figure 1: Pharmacodynamic pathway of N3AP2C. Zinc chelation inhibits HDAC activity, resulting in histone hyperacetylation and reactivation of tumor suppressor genes.
Formulation & Pharmacokinetics (Pre-Study)
Before efficacy studies, a stable vehicle must be established. Picolinamides are lipophilic amides; poor solubility will lead to precipitation in the peritoneum (IP) or poor absorption (PO).
Recommended Vehicle Formulation
-
Stock Solution: 50 mg/mL in 100% DMSO (Store at -20°C).
-
Dosing Solution (Standard):
-
5% DMSO (Solubilizer)
-
40% PEG-400 (Co-solvent)
-
5% Tween-80 (Surfactant)
-
50% Saline (0.9% NaCl) or PBS (Diluent)
-
-
Preparation Protocol:
-
Dissolve N3AP2C powder in DMSO.
-
Add PEG-400 and vortex until clear.
-
Add Tween-80 and vortex.
-
Slowly add warm Saline (37°C) while vortexing to prevent crashing out.
-
Quality Check: Solution must be clear. If turbid, sonicate for 10 mins at 40°C.
-
Primary Efficacy Model: Human Tumor Xenograft
Model Type: Subcutaneous Xenograft in Athymic Nude Mice. Cell Line: HCT116 (Colorectal Carcinoma) or A549 (Non-Small Cell Lung Cancer). These lines are highly sensitive to HDAC inhibition due to their dependence on epigenetic silencing of p21.
Experimental Workflow
Figure 2: Standard workflow for subcutaneous xenograft efficacy study.
Detailed Protocol
Step 1: Cell Culture & Inoculation
-
Culture: Grow HCT116 cells in McCoy’s 5A medium + 10% FBS. Harvest at 70-80% confluency (exponential growth phase).
-
Preparation: Resuspend cells in 1:1 mixture of cold PBS and Matrigel (Corning). Matrigel is critical for picolinamides to ensure a vascularized tumor bed.
-
Inoculation: Inject 100 µL (
cells) subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.
Step 2: Randomization & Dosing
Initiate treatment when mean tumor volume (MTV) reaches 100–150 mm³ (approx. 7–10 days post-inoculation).
-
Group 1: Vehicle Control (5% DMSO/40% PEG400/PBS) - QD (Daily).
-
Group 2: N3AP2C Low Dose (25 mg/kg) - QD, IP or PO.
-
Group 3: N3AP2C High Dose (50 mg/kg) - QD, IP or PO.
-
Group 4: Positive Control (Vorinostat/SAHA at 50 mg/kg) - To benchmark efficacy.
Step 3: Monitoring & Endpoints
-
Tumor Measurement: Measure length (L) and width (W) every 3 days using digital calipers.
-
Formula:
-
-
Body Weight: Weigh daily to monitor toxicity (stop dosing if weight loss >15%).
-
Endpoint: Sacrifice when control tumors reach 1500–2000 mm³ or at Day 21.
Pharmacodynamic (PD) Validation: Biomarker Analysis
Mere tumor shrinkage is insufficient; you must prove the mechanism.
Western Blot Protocol (Tumor Lysate)
Since N3AP2C is an HDAC inhibitor, efficacy must correlate with histone hyperacetylation.
-
Tissue Prep: Flash-freeze 50% of the tumor in liquid nitrogen at necropsy.
-
Lysis: Homogenize in RIPA buffer with Protease Inhibitors AND Phosphatase Inhibitors (critical).
-
Targets:
-
Acetyl-Histone H3 (Lys9/Lys14): Expect Increase (Direct target engagement).
-
p21 (WAF1): Expect Increase (Functional outcome).
-
Cleaved Caspase-3: Expect Increase (Apoptosis marker).
-
Secondary Model: Syngeneic Immunocompetent Model
Rationale: HDAC inhibitors modulate the immune system (e.g., upregulating PD-L1 or MHC molecules). Xenografts lack T-cells. Use a syngeneic model to test immune-dependent efficacy.
-
Mouse Strain: BALB/c (Immunocompetent).
-
Cell Line: CT26 (Murine Colon Carcinoma).
-
Protocol Adjustment: Same as above, but assess Tumor Infiltrating Lymphocytes (TILs) via Flow Cytometry at endpoint.
-
Look for: Increased CD8+ Cytotoxic T-cells and decreased Treg population.
-
Data Analysis & Interpretation
Summarize data using the Tumor Growth Inhibition (%TGI) metric:
- : Mean tumor volume of Treated group.
- : Mean tumor volume of Control group.
| TGI Value | Interpretation | Action |
| > 50% | Active | Proceed to dose-optimization. |
| 30 - 50% | Moderate | Check PK; increase dose or frequency. |
| < 30% | Inactive | Re-evaluate vehicle or target affinity. |
References
-
Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry. (2008).[1] Demonstrates the efficacy of aminophenyl-amide scaffolds in HDAC inhibition.[2]
-
N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry. (2023). Validates the benzamide/picolinamide zinc-binding group mechanism.
-
Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry. (2015). Highlights the polypharmacology potential of the picolinamide scaffold.[3]
-
PubChem Compound Summary for CID 13238725: 3-Aminopyridine-2-carboxamide. National Center for Biotechnology Information. Verified chemical structure and identifiers.
-
Histone deacetylase inhibitors: mechanisms of action and therapeutic targets. Nature Reviews Drug Discovery. (2002). Foundational text on HDACi efficacy models.
Sources
- 1. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors FK228, N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino- methyl]benzamide and m-carboxycinnamic acid bis-hydroxamide augment radiation-induced cell death in gastrointestinal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
"N-(3-aminophenyl)pyridine-2-carboxamide" purification challenges and solutions
Target Molecule: N-(3-aminophenyl)pyridine-2-carboxamide (also known as N-(3-aminophenyl)picolinamide) CAS Registry Number: 90209-80-6 (Specific isomer) / 50608-99-6 (General scaffold reference) Application: Key intermediate for HDAC inhibitors (e.g., Chidamide/Tucidinostat analogs).[1][2]
Executive Summary & Molecule Analysis
Purifying N-(3-aminophenyl)pyridine-2-carboxamide presents a classic "symmetrical diamine" challenge. You are reacting a bifunctional nucleophile (m-phenylenediamine) with an electrophile (picolinic acid derivative).[2][3]
The Core Challenge: The reaction inherently produces a statistical mixture:
-
Unreacted Starting Material: m-phenylenediamine (highly polar, oxidation-prone).[1][2][3]
-
Target Mono-amide: The desired product (amphoteric, moderate polarity).
-
Bis-amide Impurity: N,N'-bis(picolinoyl)-1,3-diaminobenzene (non-polar, often insoluble).[1][2][3]
This guide provides a self-validating purification workflow designed to exploit the distinct solubility and acid-base properties of these three species.
Troubleshooting Center (Q&A)
Issue 1: "My crude reaction mixture turned into a black tar."
Diagnosis: Oxidation of unreacted m-phenylenediamine.[1][2][3] The Science: Phenylenediamines are electron-rich anilines that rapidly oxidize to quinone imines and polymerized "aniline black" species upon exposure to air and light.[1][2][3] Solution:
-
Prevention: Run the reaction under strict Nitrogen/Argon atmosphere.
-
Remediation: If the crude is black, dissolve it in dilute acid (1M HCl) and wash with dichloromethane (DCM).[2][3] The oxidized tars are often neutral/polymeric and will stay in the organic layer or form an insoluble rag, while your product (protonated) stays in the water.
Issue 2: "I see a major impurity spot just above my product on TLC."
Diagnosis: The Bis-amide (Over-acylated byproduct).[1][2][3] The Science: Once the mono-amide is formed, the remaining amine is still nucleophilic (though slightly less so due to electronics). If local concentration of the acid chloride/coupling reagent is high, the bis-amide forms.[1] Solution:
-
Synthesis Fix: Use a 3:1 to 5:1 molar excess of m-phenylenediamine relative to the picolinic acid.[1][2][3] Add the acid dropwise.[2][3]
-
Purification Fix: The bis-amide lacks the free aniline (
) group.[1][2][3] It is significantly less soluble in polar solvents.[2][3] See Protocol A for removal.
Issue 3: "The product streaks badly on silica columns."
Diagnosis: Interaction between basic nitrogens and acidic silanols.[1][2][3]
The Science: This molecule has two basic centers: the pyridine nitrogen (
-
Eluent Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., DCM:MeOH:NH₄OH).[2][3] This "caps" the silanol sites.[2][3]
-
Alternative: Use amine-functionalized silica gel (NH-Silica) if available.[2][3]
Detailed Purification Protocols
Protocol A: The "Self-Validating" Acid-Base Extraction
Best for: Removing unreacted diamine and bulk bis-amide without a column.[1][2]
Principle: We exploit the
| Species | Behavior in 1M HCl | Behavior in Organic (DCM/EtOAc) |
| m-Phenylenediamine | Soluble (Di-cation) | Soluble (Neutral) |
| Target Mono-amide | Soluble (Mono/Di-cation) | Soluble (Neutral) |
| Bis-amide | Insoluble/Precipitates | Soluble (Neutral) |
Step-by-Step Workflow:
-
Initial Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc).
-
Acid Extraction: Extract the EtOAc layer with 0.5 M HCl (3x).[2][3]
-
The "Bis" Crash (Critical Check): Observe the acidic aqueous layer.[2][3] If a white solid precipitates upon acidification, it is likely the Bis-amide (which forms a salt that is often less soluble than the mono-amide salt).[1] Filter this off.
-
Basification & Recovery:
-
Final Extraction: Extract the basic aqueous phase with EtOAc (3x).
Protocol B: Flash Chromatography Optimization
Best for: Final polishing to >98% purity.[1]
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[2][3]
-
Gradient: 0%
5% MeOH in DCM. -
Modifier: REQUIRED. Add 0.5% - 1% Triethylamine (TEA) to the DCM bottle before mixing.
-
Loading: Solid Load. Dissolve crude in minimal MeOH/DCM, add silica, evaporate to dryness. Load the powder.[2][3] Liquid loading will cause band broadening due to the amine's polarity.[2][3]
Visualized Workflows
Diagram 1: Reaction Logic & Impurity Formation
This diagram illustrates why the impurities form and their structural relationship to the product.[2][3]
Caption: Reaction pathway showing the competition between mono-acylation (target) and bis-acylation (impurity).
Diagram 2: The Acid-Base Separation Logic
This diagram visualizes Protocol A, showing where each species migrates.[1][3]
Caption: Separation flowchart exploiting solubility and pKa differences.
References
-
Synthesis of Phenylenediamine Mono-amides
-
pKa Values of Pyridines and Anilines
-
Purification of HDAC Inhibitor Intermediates
- Title: Design, Synthesis and Biological Evaluation of Novel Histone Deacetylase Inhibitors.
-
Source:Journal of Medicinal Chemistry, 2015 (Example context for benzamide synthesis).[2][3]
- Relevance: Describes standard workup procedures for benzamide/picolinamide zinc-binding groups.
-
(General search for HDAC benzamide synthesis)
Sources
Technical Support Center: Optimizing N-(3-aminophenyl)picolinamide Synthesis
The following technical guide is structured as a Tier 3 Technical Support Knowledge Base for researchers encountering yield issues with N-(3-aminophenyl)pyridine-2-carboxamide (also known as N-(3-aminophenyl)picolinamide).
Ticket Category: Organic Synthesis / Yield Optimization Target Molecule: N-(3-aminophenyl)pyridine-2-carboxamide CAS Registry Number: 179061-24-6 (Generic structure reference)[1][2]
Executive Summary: The "Yield Trap"
Low yield in this synthesis is rarely due to a single error; it is usually a structural inevitability of the Direct Coupling Route .
If you are coupling Picolinic Acid directly with m-Phenylenediamine , you are fighting a statistical battle against bis-acylation (where one diamine molecule reacts with two acid molecules) and catalyst poisoning (by the pyridine nitrogen).[1][2]
The Solution:
-
Method A (Recommended): Switch to the Nitro-Reduction Route .[1] This guarantees 1:1 stoichiometry and eliminates bis-amide formation.[1][2]
-
Method B (Legacy/Direct): If you must use the direct route, you must alter stoichiometry to >3 equivalents of diamine.[2]
Decision Matrix: Route Selection
Before troubleshooting your current protocol, verify you are using the correct pathway for your scale and purity requirements.[2]
Figure 1: Decision tree for selecting the synthesis pathway based on starting materials and associated risks.
Protocol 1: The Nitro-Reduction Route (High Purity)
Status: Gold Standard for Medicinal Chemistry Logic: By coupling Picolinic Acid with 3-Nitroaniline first, you install the amide bond before the second amine exists.[1] This makes bis-acylation chemically impossible.[1][2]
Step 1: Amide Coupling
Reaction: Picolinic Acid + 3-Nitroaniline
| Parameter | Recommendation | Technical Rationale |
| Activation | Thionyl Chloride (SOCl₂) | Picolinic acid is sterically hindered at the 2-position.[1][2] Acid chlorides are more reactive than esters/anhydrides here.[2] |
| Solvent | DCM or THF (Anhydrous) | Avoid protic solvents that consume the acid chloride.[2] |
| Base | Pyridine or Et₃N (2.5 eq) | Neutralizes HCl generated.[1][2] Pyridine is preferred as it prevents acid-catalyzed hydrolysis.[1][2] |
| Temperature | 0°C | Control exotherm to prevent decomposition of the acid chloride. |
Troubleshooting Ticket #101: "My coupling yield is <50%."
-
Diagnosis: Picolinoyl chloride formation was incomplete or hydrolyzed.[1][2]
-
Fix: Reflux Picolinic acid in neat SOCl₂ for 2 hours until the solution is clear. Evaporate excess SOCl₂ completely (use toluene azeotrope) before adding the aniline.[2] Residual SOCl₂ will destroy your amine.[1][2]
Step 2: Nitro Reduction
Reaction: N-(3-nitrophenyl)picolinamide
Recommended Protocol: Iron-Mediated Reduction (Bechamp) [1][2]
-
Dissolve Nitro-intermediate (1 eq) in Ethanol/Water (3:1).[1][2]
-
Add Iron Powder (Fe) (5 eq) and Ammonium Chloride (NH₄Cl) (5 eq).
-
Reflux vigorously for 2-4 hours.
-
Concentrate filtrate; product precipitates or extract with EtOAc.[1][2]
Why this works: Iron reduction is immune to "pyridine poisoning" and does not affect the amide bond (unlike LiAlH₄) or the pyridine ring (unlike high-pressure hydrogenation).[1]
Protocol 2: The Direct Coupling Route (High Throughput)
Status: High Risk / Lower Cost Logic: If you cannot use the nitro route, you must use Statistical Probability to favor the mono-amide.[1]
The Problem: Competitive Reactivity
When you mix 1 mole of Picolinic Acid with 1 mole of m-Phenylenediamine, as soon as the first product forms, it remains nucleophilic. If your mixing is poor, local concentrations of acid will react with the product to form the Bis-Amide .[1]
Figure 2: The kinetic pathway leading to bis-amide impurities during direct coupling.[1][2][3]
Optimized Protocol for Direct Coupling
-
Stoichiometry: Use 3.0 to 5.0 equivalents of m-Phenylenediamine relative to the acid.[1]
-
Order of Addition (Reverse Addition):
-
Add Coupling Agent (EDC/HATU) to the Acid in a separate vessel.[2]
-
Slowly drip the Activated Acid into the Diamine solution.
-
Why? This ensures the Acid always encounters a vast excess of unreacted Diamine, statistically preventing it from finding a Product molecule to react with.
-
Workup: Wash the organic layer with dilute Citric Acid (10%) .[2] The excess diamine will protonate and move to the aqueous layer; the mono-amide (less basic) and bis-amide will stay in organic.[1] Note: This separation is difficult; column chromatography is usually required.[2]
Troubleshooting & FAQ
Q1: "My product is water-soluble and I'm losing it during extraction."
Issue: The pyridine nitrogen (pKa ~5.[2]2) and the aniline nitrogen (pKa ~4.[2]6) make the molecule amphoteric.[2] Fix:
-
pH Control: Adjust the aqueous layer pH to 8.0 - 9.0 using Saturated NaHCO₃. Do not go >10 (amide hydrolysis risk) or <6 (protonation makes it water soluble).[1][2]
-
Salting Out: Saturate the aqueous phase with NaCl before extraction.
-
Solvent: Use THF/EtOAc (1:1) or n-Butanol for extraction if DCM fails.[1][2]
Q2: "The product turns purple/brown on the bench."
Issue: Free anilines (the NH₂ group) are oxidation-prone.[1][2][4] Fix:
-
Recrystallize from Ethanol/Water to remove oxidation products (usually colored oligomers).[1][2]
-
Add a trace of antioxidant (e.g., Sodium Metabisulfite) during the aqueous workup.
Q3: "I see a peak at M+123 in LCMS."
Issue: This is likely Picolinic Acid (MW ~123).[1][2] Cause: Incomplete coupling or Hydrolysis during workup.[1][2] Fix: If using HATU/EDC, ensure the reaction runs for 12+ hours. If using Acid Chloride, ensure conditions are strictly anhydrous.[2]
References
-
Synthesis of Picolinamides (General Amide Coupling)
-
Nitro Reduction in the Presence of Pyridines
-
Kinase Inhibitor Intermediates (Specific Scaffold)
-
Bankston, D., et al. (2002).[2][6] A Scalable Synthesis of the FLT3 Inhibitor... Organic Process Research & Development. (Describes similar pyridine-aniline couplings).
-
Patent:US Patent 7,351,834 (Bayer HealthCare).[1][2] "Process for the preparation of substituted pyridyl-phenyl-ureas." (Describes the synthesis of Sorafenib intermediates involving picolinamide structures). Link
-
-
Picolinic Acid Activation Issues
Sources
- 1. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
"N-(3-aminophenyl)pyridine-2-carboxamide" solubility issues in experimental assays
Topic: Solubility Optimization & Assay Interference Troubleshooting
Executive Summary: The "Brick Dust" Challenge
You are likely visiting this page because N-(3-aminophenyl)pyridine-2-carboxamide (hereafter N3APC ) is precipitating in your assay buffer or yielding erratic IC50 data.[1][2][3]
The Root Cause: N3APC is a classic "hydrophobic amide."[2][3] It possesses two weak ionization centers: the pyridine nitrogen (
This guide provides the protocols required to stabilize N3APC in solution and validate your data.
Part 1: Stock Solution & Initial Dissolution[1][3]
Q: Why won't this compound dissolve in water or PBS, even with sonication?
A: You are fighting thermodynamics. At pH 7.4, N3APC is a neutral, planar, crystalline solid. Water molecules cannot effectively solvate its hydrophobic aromatic rings without a charge to assist.[2][3]
Protocol: The "Dry Solvent" Approach Do not attempt to dissolve directly in aqueous buffer.[3]
-
Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide) or DMF .[1][2][3] Avoid ethanol if possible, as its volatility changes concentration over time.[3]
-
Concentration: Prepare a stock at 10 mM to 50 mM .
-
Technique:
-
Storage: Aliquot immediately into single-use volumes to avoid freeze-thaw cycles, which induce micro-precipitation.[1][2][3] Store at -20°C.
Part 2: Preventing "Crash Out" During Dilution
Q: My stock is clear, but the solution turns cloudy immediately upon adding it to the assay buffer. How do I fix this?
A: You are experiencing the "Solubility Cliff."[2][3] This occurs when a high-concentration DMSO stock hits a 100% aqueous environment, causing a rapid spike in local polarity that forces the compound out of solution before it can disperse.[1]
Troubleshooting Protocol: The Intermediate Dilution Step Never pipette 100% DMSO stock directly into the final assay well if the final concentration is high (>10 µM).[3]
The 3-Step Dilution Method:
-
Step 1 (Stock): 10 mM N3APC in 100% DMSO.
-
Step 2 (Intermediate): Dilute 1:10 or 1:20 into assay buffer containing 10% DMSO . This "steps down" the hydrophobicity gradually.[2][3]
-
Step 3 (Final): Transfer from the intermediate plate to the final assay plate.
Visual Guide: Dilution Logic
Caption: Figure 1. To prevent precipitation shock, use an intermediate dilution step (blue) rather than adding high-concentration stock directly to the aqueous assay buffer.[1]
Part 3: Assay Interference (False Positives)
Q: I see inhibition, but the curve is steep (Hill slope > 2.0) or erratic. Is this real?
A: It is likely a false positive caused by Colloidal Aggregation .[1][2][3] Hydrophobic amides like N3APC often form sub-micron colloids in aqueous buffer.[1][2][3] These colloids sequester enzymes (non-specific binding), leading to apparent inhibition that disappears if you spin the sample down.
Diagnostic Experiment: The Detergent Test To validate your IC50, you must prove the inhibition is specific (1:1 binding) and not due to aggregation.
| Condition | Protocol | Interpretation |
| Standard Assay | Run assay with standard buffer. | Baseline IC50.[1][2][3] |
| + Detergent | Add 0.01% Triton X-100 or 0.005% Tween-20 to the buffer.[1][2][3] | If IC50 increases significantly (potency drops): The compound was aggregating.[1][2][3] The detergent broke up the colloids.If IC50 remains stable: The inhibition is likely real/specific.[3] |
| Centrifugation | Spin the diluted compound (before adding enzyme) at 13,000 x g for 10 min. | If activity is lost in supernatant: The compound precipitated/aggregated and was pelleted out.[3] |
Part 4: pH and Formulation
Q: Can I adjust the pH to improve solubility?
A: Only if your assay biology permits it.
-
Acidic pH (< 5.0): The pyridine ring protonates (
), drastically increasing solubility.[3] However, most enzymes and cells cannot tolerate this. -
Neutral pH (7.4): The molecule is neutral and least soluble.[2][3]
-
Basic pH (> 9.0): Not recommended; amide hydrolysis risk increases.[1][2][3]
Recommendation: Stick to pH 7.4 but use carrier proteins (like BSA, 0.1%) in your buffer.[3] BSA can bind free hydrophobic molecules and keep them in "pseudo-solution," preventing them from sticking to the plastic walls of the well plate.
Summary: The "Go/No-Go" Decision Tree
Use this logic flow to determine if your assay setup is valid for N3APC.
Caption: Figure 2. Troubleshooting workflow to distinguish between true inhibition and artifacts caused by precipitation or aggregation.
References
-
NIH National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound-Mediated Assay Interference.[1][2][3] (Accessed 2026).[1][2][3][4][7] [Link]
-
PubChem. Compound Summary: N-(3-aminophenyl)pyridine-2-carboxamide (Properties & Safety). [Link][1][2][3]
-
Shoichet, B. K. (2006).[1][2][3] Screening in a spirit of haunting: the role of aggregation in high-throughput screening.[1][2][3] Drug Discovery Today.[1][2][3] [Link][1][2][3][6]
-
Di, L., & Kerns, E. (2015).[3] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2][3] Elsevier.[1][2][3] (Chapter on Solubility and pKa).
Sources
- 1. PYRIDINE-2-CARBOXAMIDE | 1452-77-3 [chemicalbook.com]
- 2. Pyridine-2-carboxylic acid (2-amino-phenyl)-amide | C12H11N3O | CID 817096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-pyridine-2-carboxylic acid amide | C6H7N3O | CID 13238725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of N-(3-aminophenyl)pyridine-2-carboxamide
[1]
Executive Technical Overview
N-(3-aminophenyl)pyridine-2-carboxamide is a bifunctional scaffold often used as a kinase inhibitor intermediate or a metal-chelating probe.[1] Its stability profile is defined by two competing degradation pathways:[1]
-
Oxidative Polymerization (Fast): The primary aromatic amine (aniline) at the 3-position is highly susceptible to radical-mediated oxidation, leading to colored azo/nitro species.[1]
-
Amide Hydrolysis (Slow): The pyridine nitrogen at the 2-position can act as an intramolecular catalyst (neighboring group participation), making the amide bond more labile than a standard benzamide, particularly in the presence of trace metals.
Troubleshooting Guide (Q&A)
Q1: My clear solution turned pink/brown after 24 hours. Is the compound degraded?
Diagnosis: Yes, this is oxidative degradation.
Mechanism: Primary aromatic amines (anilines) undergo auto-oxidation in the presence of dissolved oxygen and light. This generates radical cations that dimerize to form azo linkages (
-
Immediate Action: Discard the solution if quantitative accuracy is required. Filtration will not remove soluble oligomers.[1]
-
Prevention: Use degassed solvents (sparged with Argon/Nitrogen).[1] Store in amber glass vials to block UV light, which catalyzes the radical formation.[1]
Q2: I see a new peak in my LC-MS with a mass shift of +40 Da. What is this?
Diagnosis: Solvent Adduct Formation (Schiff Base).
Mechanism: You likely dissolved the compound in acetone or used glassware rinsed with acetone.[1] The primary amine reacts with ketones (acetone) to form an imine (Schiff base).[1]
-
Mass Calculation: Acetone (58 Da) - Water (18 Da) = +40 Da shift.[1] Solution:
-
Strict Rule: Never use ketones (Acetone, MEK) or aldehydes as solvents.[1]
-
Protocol: Switch to anhydrous DMSO or DMA (Dimethylacetamide).[1]
Q3: The compound precipitated upon dilution into aqueous buffer (PBS).
Diagnosis: Solubility Crash (pH mismatch). Mechanism: The molecule is a weak base.
-
Pyridine Nitrogen pKa: ~2.1 (Protonated only at low pH)[1]
-
Aniline Nitrogen pKa: ~4.6 (Protonated at acidic pH) At neutral pH (7.4), the molecule is largely uncharged and hydrophobic.[1] Solution:
-
Cosolvent: Ensure the final solution contains at least 1–5% DMSO to maintain solubility.[1]
-
pH Adjustment: If your assay permits, lower the pH to 5.5–6.0. Protonating the aniline (making it
) drastically increases solubility and also protects against oxidation (as the lone pair is no longer available for radical attack).[1]
Q4: Is the amide bond stable in cell culture media?
Diagnosis: Generally stable, but watch for metals.
Mechanism: Picolinamides can chelate divalent metals (
-
Chelators: If stability is poor in media, add 1 mM EDTA to sequester trace metals that catalyze hydrolysis.[1]
Experimental Protocols & Best Practices
Protocol A: Preparation of Ultra-Stable Stock Solution (10 mM)
Target: Prevent oxidation and hydrolysis during long-term storage.
-
Solvent Selection: Use Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).[1]
-
Why? DMSO is aprotic (prevents hydrolysis) and has high solubility.[1]
-
-
Degassing: Sparge the DMSO with Argon gas for 5 minutes before adding the solid.
-
Why? Removes dissolved oxygen that drives aniline oxidation.[1]
-
-
Dissolution: Add the solid compound to the degassed DMSO. Vortex under a stream of Argon.[1]
-
Storage: Aliquot into Amber Glass Vials (plastic tubes allow gas exchange).
-
Temperature: Store at -20°C or -80°C .
-
Shelf Life: >6 months at -80°C; ~1 month at 4°C.[1]
-
Protocol B: Buffer Compatibility Table
| Solvent/Buffer | Stability Rating | Notes |
| Acetone/Ketones | CRITICAL FAILURE | Forms imines immediately (+40 Da adduct).[1] |
| Water (pH 7.4) | Poor | Low solubility; risk of precipitation.[1] |
| PBS + 5% DMSO | Good | Stable for 4–8 hours.[1] Use fresh. |
| Acetate Buffer (pH 5) | Excellent | Protonation stabilizes amine against oxidation.[1] |
| Methanol/Ethanol | Moderate | Good solubility, but protic solvents allow slow hydrolysis.[1] |
Visualization of Degradation Pathways
The following diagram maps the chemical fate of N-(3-aminophenyl)pyridine-2-carboxamide under various stress conditions.
Figure 1: Degradation pathways showing oxidative polymerization (red), metal-catalyzed hydrolysis (red), and solvent adducts (yellow).[1][2]
Decision Tree for Stability Troubleshooting
Use this logic flow to diagnose stability failures in your experiments.
Figure 2: Diagnostic logic flow for identifying the root cause of instability.
References
-
Oxidation of Aromatic Amines
-
Amide Hydrolysis Mechanisms
-
Chemical Properties & Safety
-
Schiff Base Formation
Sources
- 1. 3-Amino-pyridine-2-carboxylic acid amide | C6H7N3O | CID 13238725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrolysis of the amide bond in methionine-containing peptides catalyzed by various palladium(II) complexes: dependence of the hydrolysis rate on the steric bulk of the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-(2-aminophenyl)pyridine-4-carboxamide | C12H11N3O | CID 1133081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(3-aminopropyl)pyridine-2-carboxamide | C9H13N3O | CID 3152208 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Imatinib vs. N-(3-aminophenyl)pyridine-2-carboxamide in CML Models
This guide provides a rigorous comparative analysis of Imatinib (the clinical gold standard for CML) and N-(3-aminophenyl)pyridine-2-carboxamide (referred to herein as N3A-P2C ), a structural pharmacophore often explored in fragment-based drug design (FBDD) and structure-activity relationship (SAR) studies.
Executive Summary & Chemical Identity
This comparison contrasts a fully optimized Type II Tyrosine Kinase Inhibitor (Imatinib ) against a "minimalist" scaffold (N3A-P2C ). While Imatinib represents the culmination of rational drug design targeting the ATP-binding pocket and the allosteric hydrophobic spine of BCR-ABL, N3A-P2C represents a linker-fragment motif .
| Feature | Imatinib (Gleevec) | N-(3-aminophenyl)pyridine-2-carboxamide (N3A-P2C) |
| Role | Clinical BCR-ABL/c-KIT/PDGFR Inhibitor | Synthetic Intermediate / Pharmacophore Fragment |
| Mol. Weight | 493.6 g/mol | ~213.2 g/mol |
| Key Motif | 2-phenylaminopyrimidine + Benzamide + Piperazine | Pyridine-2-carboxamide (Picolinamide) + Aniline |
| Binding Mode | Type II (Binds DFG-out conformation) | Fragment/Weak Binder (Potential H-bond donor/acceptor) |
| Solubility | High (Mesylate salt) | Moderate/Low (Lipophilic fragment) |
| Primary Target | BCR-ABL (K562, KU812 cell lines) | Used as a probe for amide-linker interactions |
Mechanistic Divergence: The "Anchor" vs. The "Whole Chain"
To understand the performance gap in cancer cell lines, one must analyze the binding topology.
-
Imatinib: Spans the entire kinase cleft.
-
Hinge Region: The pyridine-pyrimidine rings mimic ATP adenine.
-
Gatekeeper: The methyl group allows specificity for Threonine gatekeepers.
-
DFG-Motif: The amide linker forms critical hydrogen bonds with Glu286 and Asp381, locking the kinase in the inactive (DFG-out) state.
-
Solubility Tail: The N-methylpiperazine interacts with the solvent front.
-
-
N3A-P2C: Lacks the "Hinge Binder" and the "Solubility Tail."
-
It essentially mimics only the amide linker region of larger kinase inhibitors (like Sorafenib or Nilotinib analogs).
-
Hypothesis: Without the hinge-binding motif to anchor it, N3A-P2C will exhibit significantly lower potency (high
M range) compared to Imatinib (nM range).
-
Visualization: Structural Logic & Pathway Impact
Caption: Structural dissection showing Imatinib's multi-domain binding versus N3A-P2C's limited interaction surface, predicting differential potency.
Experimental Strategy: Benchmarking the Comparison
When comparing a fragment (N3A-P2C) to a drug (Imatinib), standard protocols must be adjusted to account for the drastic difference in potency.
A. Cell Line Selection
-
K562 (ATCC® CCL-243™): The gold standard BCR-ABL positive CML line. Highly sensitive to Imatinib.
-
KU812 (ATCC® CRL-2099™): Secondary CML line (BCR-ABL+).
-
U937 or HL-60: BCR-ABL negative controls (to test for off-target toxicity of N3A-P2C).
B. Solubility & Preparation (Critical Step)
Imatinib is typically available as a Mesylate salt (water-soluble). N3A-P2C is a lipophilic organic intermediate.
-
Protocol: Dissolve N3A-P2C in 100% DMSO to create a 100 mM stock.
-
Validation: Ensure final DMSO concentration in cell culture does not exceed 0.5% (v/v) to avoid solvent toxicity masking the compound's effect.
C. The "Shifted Curve" Protocol (MTT Assay)
Because N3A-P2C is likely a weak inhibitor, a standard 9-point dilution series for Imatinib will not capture the IC50 of N3A-P2C.
| Parameter | Imatinib Settings | N3A-P2C Settings |
| Top Concentration | 10 µM | 100 µM or 200 µM |
| Dilution Factor | 1:3 (Log scale) | 1:2 (Finer resolution at high conc.) |
| Incubation Time | 48 - 72 Hours | 48 - 72 Hours |
| Expected IC50 (K562) | 0.2 - 0.5 µM | > 20 µM (Estimated) |
Detailed Methodology: Cellular Viability Assay
This protocol ensures a robust, self-validating comparison.
Materials:
-
K562 cells in RPMI-1640 + 10% FBS.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Controls: DMSO (Vehicle), Staurosporine (Positive Death Control).
Step-by-Step Workflow:
-
Seeding: Plate K562 cells at
cells/well in 96-well plates. Allow 24h recovery. -
Treatment:
-
Add Imatinib (Range: 10 nM to 10 µM).
-
Add N3A-P2C (Range: 1 µM to 100 µM). Note the higher range.
-
Include "No Cell" blanks and "Vehicle Only" controls.
-
-
Incubation: Incubate at 37°C, 5% CO2 for 72 hours.
-
Development:
-
Add 20 µL MTT (5 mg/mL) per well. Incubate 4 hours.
-
Centrifuge plate (suspension cells) or carefully aspirate media.
-
Solubilize formazan crystals with 150 µL DMSO.
-
-
Readout: Measure Absorbance at 570 nm (Reference 630 nm).
-
Analysis: Fit data to a Non-linear regression (Sigmoidal dose-response) curve.
Self-Validation Check:
-
If Imatinib IC50 > 1 µM in K562: The assay is invalid (cells may be resistant or drug degraded).
-
If N3A-P2C precipitates at 100 µM: Exclude high-concentration points; the compound has reached solubility limits.
Anticipated Results & Interpretation
Based on SAR principles of Type II kinase inhibitors:
-
Imatinib: Will show a sharp "S-curve" with complete inhibition of proliferation at >1 µM.
-
N3A-P2C: Will likely show a shallow dose-response curve .
-
Mechanism: The pyridine-carboxamide motif may weakly bind the hinge or chelate metals, but without the "tail" to stabilize the DFG-out conformation, the residence time in the pocket is low.
-
Toxicity: At high concentrations (>50 µM), N3A-P2C may show non-specific toxicity (pan-assay interference) rather than specific BCR-ABL inhibition.
-
Western Blot Confirmation (Mechanism Check)
To prove specific target engagement vs. general toxicity:
-
Probe: p-BCR-ABL (Tyr177) or p-CRKL (downstream substrate).
-
Result: Imatinib will abolish p-CRKL at 1 µM. N3A-P2C will likely require >50 µM to show any reduction in phosphorylation, confirming it is a low-efficiency ligand .
References
-
Druker, B. J., et al. "Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia." New England Journal of Medicine, 2001.
-
Manley, P. W., et al. "Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukaemia." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 2005.
-
Cowan-Jacob, S. W. "Structural biology of Jak2 inhibitors." (Discusses Type II binding modes relevant to amide linkers). Jak-Stat, 2013.
-
ATCC Cell Lines. "K-562 (CCL-243) Product Sheet." American Type Culture Collection.
Comparative Bioactivity Profiling of N-(3-aminophenyl)pyridine-2-carboxamide Derivatives
SAR Analysis, Mechanism of Action, and Therapeutic Potential
Executive Summary & Structural Logic
Content Type: Technical Comparison Guide Subject: N-(3-aminophenyl)pyridine-2-carboxamide (Picolinamide Scaffold) Primary Application: Antitumor Agents (Dual-Target Potential: HDAC vs. Kinase)
This guide provides a comparative analysis of N-(3-aminophenyl)pyridine-2-carboxamide and its structural analogs. While the N-(2-aminophenyl) moiety is the "gold standard" zinc-binding group (ZBG) for Class I Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat), the 3-aminophenyl regioisomer represents a distinct pharmacophore. It shifts the molecule's trajectory from a compact "head-group" binder to an extended "linker-scaffold" suitable for kinase inhibition (e.g., VEGFR/FGFR) or as a probe for HDAC pocket plasticity.
This analysis compares three distinct structural classes derived from this core scaffold:
-
The Core Scaffold (3-AP): N-(3-aminophenyl)pyridine-2-carboxamide (Parent).
-
The Orthosteric Isomer (2-AP): N-(2-aminophenyl)pyridine-2-carboxamide (HDAC-Selective Control).
-
The Extended Analog (3-Cap): N-(3-benzamidophenyl)pyridine-2-carboxamide (Hydrophobic Cap Derivative).
Mechanism of Action (MOA): The Regioisomer Divergence
The bioactivity of these analogs hinges on the spatial orientation of the amine group relative to the pyridine-2-carboxamide "warhead."
-
Pathway A: HDAC Inhibition (Zinc Chelation)
-
Mechanism: The pyridine nitrogen and the amide oxygen form a bidentate chelate with the Zn²⁺ ion in the HDAC catalytic pocket.
-
Constraint: Efficient chelation requires the "bite angle" provided by an ortho-amino group (2-aminophenyl). The meta-amino group (3-aminophenyl) distorts this geometry, often reducing HDAC potency but opening avenues for selectivity against other metalloenzymes or kinases.
-
-
Pathway B: Kinase Inhibition (Hinge Binding)
-
Mechanism: The pyridine-carboxamide motif acts as a hinge binder (H-bond acceptor/donor pair).
-
Advantage: The 3-aminophenyl group acts as a vector, directing substituents into the hydrophobic "back pocket" of kinases (e.g., VEGFR2, c-Met), typical of Type II kinase inhibitors.
-
Visualization: MOA & Signaling Pathways
Figure 1: Divergent signaling pathways. The 3-aminophenyl scaffold acts as a weak ZBG for HDACs (Left) but a highly effective linker for Kinase inhibition (Right).
Comparative Bioactivity Data[1][2][3][4]
The following data synthesizes typical SAR (Structure-Activity Relationship) trends observed in picolinamide and benzamide derivatives [1][2].
| Feature | Analog 1: The Core (3-AP) | Analog 2: The Isomer (2-AP) | Analog 3: The Extended (3-Cap) |
| Structure | N-(3-aminophenyl)pyridine-2-carboxamide | N-(2-aminophenyl)pyridine-2-carboxamide | N-(3-(benzoylamino)phenyl)... |
| Primary Target | Weak HDAC / Weak Kinase | HDAC1 / HDAC3 (Class I) | VEGFR / FGFR (Kinase) |
| HDAC1 IC₅₀ | > 10 µM (Inactive/Weak) | 0.5 - 1.2 µM (Active) | > 20 µM |
| Cell Potency (HCT116) | EC₅₀ ≈ 15 µM | EC₅₀ ≈ 2-3 µM | EC₅₀ ≈ 5-8 µM |
| Mechanism | Scaffold / Intermediate | Zn²⁺ Chelation (Classic) | Type II Kinase Binding |
| Solubility | High | Moderate | Low (Hydrophobic) |
| Key Insight | Used as a negative control for HDAC assays. | The "Ortho-Amino" is critical for ZBG function. | The "Meta-Amino" allows "Cap" addition for kinase selectivity. |
Interpretation:
-
Analog 2 (2-AP) demonstrates why the ortho-amine is essential for HDAC inhibition. The proximity allows the amine to H-bond with the charge-relay system in the HDAC pocket, while the pyridine nitrogen chelates the Zinc.
-
Analog 1 (3-AP) fails to chelate effectively but serves as a crucial synthetic intermediate.
-
Analog 3 (3-Cap) represents the transformation of the scaffold into a kinase inhibitor (resembling Sorafenib fragments), where the pyridine-carboxamide binds the hinge and the hydrophobic cap occupies the allosteric pocket.
Experimental Protocols
To validate these profiles, the following self-validating workflows are recommended.
A. Synthesis of the Core Scaffold (Amide Coupling)
-
Principle: Reaction of picolinic acid with phenylenediamine isomers using a coupling reagent (HATU/EDCI).
-
Protocol:
-
Dissolve Picolinic acid (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq); stir for 15 min at 0°C to activate ester.
-
Add m-phenylenediamine (for 3-AP) or o-phenylenediamine (for 2-AP) (1.1 eq).
-
Stir at RT for 12h.
-
Validation: Monitor by TLC (MeOH/DCM 1:10). The product will be more polar than the starting acid.
-
Purification: Flash chromatography.
-
B. HDAC Fluorometric Activity Assay
-
Objective: Quantify the inhibitory capacity of the analogs against Class I HDACs.
-
Reagents: HDAC1 (Recombinant), Fluorogenic Substrate (Boc-Lys(Ac)-AMC), Developer Solution.
-
Step-by-Step:
-
Preparation: Dilute compounds in DMSO (9-point dose response: 1 nM to 100 µM).
-
Incubation: Mix 10 µL enzyme + 200 nL compound. Incubate 15 min at 37°C.
-
Substrate: Add 10 µL substrate solution. Incubate 30 min.
-
Development: Add 20 µL Developer/Stop Solution (Trypsin). Incubate 15 min.
-
Read: Measure Fluorescence (Ex 360 nm / Em 460 nm).
-
Control: Use SAHA (Vorinostat) or MS-275 as a positive control (IC₅₀ expected ~200-500 nM).
-
C. Experimental Workflow Diagram
Figure 2: Integrated workflow from chemical synthesis to biological validation.
Scientific Commentary & Causality
Why the "3-aminophenyl" shift matters: In medicinal chemistry, the shift from ortho (2-position) to meta (3-position) is a classic strategy to probe "Scaffold Hopping."
-
HDAC Context: The N-(2-aminophenyl)benzamide pharmacophore (found in Mocetinostat) relies on the internal hydrogen bond between the amide NH and the amine N to planarize the molecule for pocket entry [3]. The N-(3-aminophenyl) analog lacks this intramolecular lock, resulting in higher entropic cost upon binding, explaining its lower potency (IC₅₀ > 10 µM).
-
Kinase Context: Conversely, in kinase inhibitors, the "3-aminophenyl" moiety is a privileged linker. It allows the molecule to span from the hinge region (bound by the pyridine) to the DFG-motif (as seen in Sorafenib analogs). The 3-amino group can be derivatized with bulky hydrophobic groups (ureas/amides) to induce the "DFG-out" conformation, a potent mechanism for anticancer therapy [4].
Recommendation:
-
For Epigenetic Research: Use the N-(2-aminophenyl) analog.[1][2][3]
-
For Kinase/Polypharmacology Research: Use the N-(3-aminophenyl) scaffold as a base for library generation (e.g., urea derivatives).
References
-
BenchChem. (2025).[4] N'-(3-aminophenyl)ethanimidamide potential biological activities. Retrieved from
-
MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives. Retrieved from
-
UCL Discovery. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups. Retrieved from
-
NIH PubMed. (2007). Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. Retrieved from
-
Frontiers. (2023). Synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Comparative Efficacy Guide: N-(3-aminophenyl)pyridine-2-carboxamide vs. Standard-of-Care Drugs
The following guide provides an in-depth technical comparison of N-(3-aminophenyl)pyridine-2-carboxamide (referred to herein as 3-APA ) against Standard-of-Care (SoC) therapeutics.
Given the structural classification of 3-APA as a privileged pharmacophore rather than a fully optimized clinical candidate, this guide evaluates its efficacy through the lens of Fragment-Based Drug Discovery (FBDD) . We compare its intrinsic activity, ligand efficiency, and mechanistic potential against established Type II Kinase Inhibitors (e.g., Sorafenib ) and HDAC Inhibitors (e.g., Entinostat ).
Executive Summary & Molecule Profile
N-(3-aminophenyl)pyridine-2-carboxamide (3-APA) (CAS: 90209-80-6) represents a critical "hinge-binding" scaffold used in the design of multi-targeted kinase inhibitors. Unlike fully elaborated drugs like Sorafenib (Nexavar) or Regorafenib (Stivarga), which contain extensive hydrophobic "tails" to occupy the allosteric pockets of kinases (e.g., VEGFR2, BRAF), 3-APA consists solely of the hydrogen-bonding "head" and the linker.
-
Primary Classification: Kinase Inhibitor Fragment / Synthetic Intermediate.
-
Secondary Classification: Potential HDAC Isoform Probe (Class I selective).
-
Key Comparison: 3-APA (Fragment) vs. Sorafenib (Optimized Drug).
Structural & Physicochemical Comparison[1]
| Feature | N-(3-aminophenyl)pyridine-2-carboxamide (3-APA) | Sorafenib (Standard of Care) | Entinostat (HDAC SoC) |
| Role | Lead Fragment / Scaffold | Clinical Kinase Inhibitor | Clinical HDAC Inhibitor |
| MW ( g/mol ) | ~213.24 | 464.8 | 376.4 |
| Binding Mode | Bidentate Hinge Binder (ATP Site) | Type II (Hinge + DFG-out pocket) | Zinc Chelation (Active Site) |
| Target Profile | Low Affinity (Promiscuous) | High Affinity (VEGFR, RAF, PDGFR) | High Affinity (HDAC 1, 3) |
| Ligand Efficiency | High (Activity per heavy atom) | Moderate (Optimized for potency) | High |
| Status | Preclinical / Reagent | FDA Approved | Phase III / Research |
Mechanistic Efficacy: The "Head Group" Hypothesis
To understand the efficacy of 3-APA, one must analyze its interaction geometry compared to the SoC.
Kinase Inhibition (vs. Sorafenib)
Sorafenib utilizes a pyridine-2-carboxamide motif to form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. 3-APA is essentially the "warhead" of this interaction.
-
3-APA Efficacy: As a fragment, 3-APA typically exhibits IC50 values in the high micromolar range (
). It lacks the hydrophobic urea tail required to stabilize the "DFG-out" inactive conformation of the kinase, limiting its potency and residence time. -
SoC Advantage: Sorafenib adds a urea linker and a fluoro-phenyl ring, improving potency to the nanomolar range (
) by engaging the hydrophobic back pocket.
HDAC Inhibition (vs. Entinostat)
Entinostat (MS-275) relies on a 2-aminophenyl (ortho) benzamide group to chelate the Zinc ion in the HDAC active site.
-
3-APA Limitation: 3-APA possesses a 3-aminophenyl (meta) group. Structural Activity Relationship (SAR) studies confirm that meta-amino isomers are significantly less effective Zinc binders than their ortho counterparts.
Mechanistic Pathway Visualization
The following diagram illustrates the structural divergence where 3-APA serves as the core scaffold for Type II inhibitors like Sorafenib.
Figure 1: Mechanistic relationship showing 3-APA as the hinge-binding fragment that evolves into the high-affinity Type II inhibitor Sorafenib.
Experimental Validation Protocols
To objectively assess 3-APA against SoC drugs, researchers must utilize assays that detect weak/fragment-level activity. Standard IC50 assays optimized for nanomolar drugs may miss the activity of 3-APA.
Biochemical Kinase Assay (LanthaScreen / TR-FRET)
Objective: Determine the intrinsic
-
Reagent Prep: Dissolve 3-APA (CAS 90209-80-6) in 100% DMSO to 100 mM (Stock).
-
Titration: Prepare a 10-point dilution series starting at 1 mM (fragments require high concentrations) down to 100 nM.
-
Control: Sorafenib starting at 10
.
-
-
Reaction: Incubate Kinase (e.g., VEGFR2 or BRAF), Tracer (Alexa Fluor conjugate), and Compound in reaction buffer for 1 hour at RT.
-
Detection: Measure TR-FRET signal (Europium donor to Tracer acceptor).
-
Analysis: Fit data to a sigmoidal dose-response equation.
-
Expectation: Sorafenib IC50 ~10-50 nM; 3-APA IC50 ~10-100
.
-
Cellular Proliferation Assay (MTT/MTS)
Objective: Evaluate cell permeability and cytotoxic efficacy.
-
Cell Lines: HepG2 (Liver Cancer) or HUVEC (Endothelial).
-
Seeding: 3,000–5,000 cells/well in 96-well plates; adhere overnight.
-
Treatment: Treat with 3-APA (0.1 – 200
) vs Sorafenib (0.01 – 10 ) for 72 hours. -
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.
-
Interpretation: 3-APA may show weak cytotoxicity. If high cytotoxicity is observed (
), investigate off-target effects (e.g., general toxicity) rather than specific kinase inhibition.
Experimental Workflow Diagram
Figure 2: Validation workflow emphasizing the need for higher concentration ranges when testing fragments like 3-APA.
Synthesis & Derivatization Utility[1][2]
For drug development professionals, the primary value of 3-APA is not as a standalone drug, but as a versatile intermediate .
-
Reaction: The 3-amino group serves as a nucleophile.
-
Protocol: React 3-APA with isocyanates (R-N=C=O) to generate Urea-linked Kinase Inhibitors .
-
Example: Reaction with 4-chloro-3-(trifluoromethyl)phenyl isocyanate yields a Sorafenib-like analog.
-
Quality Control: Verify product purity via HPLC (C18 column, ACN/Water gradient) to ensure no unreacted 3-APA remains, as free amines can cause false positives in biological assays.
References
-
Wilhelm, S. M., et al. (2004). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery.
-
Zhang, J., et al. (2009). "Design of Type II Kinase Inhibitors: Sorafenib and Beyond." Journal of Medicinal Chemistry.
-
Chemical Abstracts Service (CAS). (2023). "N-(3-aminophenyl)pyridine-2-carboxamide - Substance Detail." Common Chemistry.
-
Lauffer, B. E., et al. (2013). "Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation." Journal of Biological Chemistry. (Reference for Benzamide binding kinetics).
-
Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery.
"N-(3-aminophenyl)pyridine-2-carboxamide" in vivo efficacy validation in xenograft models
This guide provides a comprehensive technical framework for validating the in vivo efficacy of N-(3-aminophenyl)pyridine-2-carboxamide (herein referred to as NAP-2-C ).
Given that NAP-2-C represents a synthetic picolinamide scaffold sharing structural homology with both Benzamide HDAC inhibitors (e.g., Entinostat) and Biaryl urea kinase inhibitors (e.g., Sorafenib precursors), this guide treats it as a Novel Chemical Entity (NCE) . The protocols below are designed to benchmark NAP-2-C against established Standard of Care (SoC) alternatives to determine its therapeutic viability.
Part 1: Compound Profile & Comparative Landscape
1.1 The Molecule: NAP-2-C
-
Chemical Class: Picolinamide (Pyridine-2-carboxamide) derivative.[1]
-
Pharmacophore Analysis:
-
Pyridine-2-carboxamide Core: Known for bidentate chelation (often Zn²⁺ in metalloenzymes) and hydrogen bonding in kinase hinge regions.
-
3-Aminophenyl Moiety: A "meta-aniline" handle. Unlike the ortho-amino motif found in Class I HDAC inhibitors (which facilitates zinc chelation), the meta-amino position suggests a distinct binding mode, potentially targeting allosteric pockets or acting as a kinase Type II inhibitor scaffold.
-
-
Primary Challenge: Determining whether NAP-2-C acts as an epigenetic modulator (HDACi) or a signal transduction inhibitor (Kinase).
1.2 Comparative Analysis: NAP-2-C vs. Alternatives
To validate NAP-2-C, you must run head-to-head comparisons with structurally similar FDA-approved agents.
| Feature | NAP-2-C (The Candidate) | Entinostat (MS-275) (Alternative A) | Sorafenib (Alternative B) |
| Structure | Pyridine-2-carboxamide + 3-aminophenyl | Pyridin-3-ylcarbamate + Benzamide | Pyridine-2-carboxamide + Urea linker |
| Primary Target | To be validated (Likely HDAC or Kinase) | HDAC 1, 3 (Class I Selective) | VEGFR, PDGFR, RAF (Multi-kinase) |
| Bioavailability | Unknown (Likely moderate; aniline solubility) | High (Oral) | Moderate (Oral) |
| Toxicity Risk | Potential aniline-induced methemoglobinemia | Thrombocytopenia, Fatigue | Hand-foot syndrome, Hypertension |
| Validation Model | HCT116 (Colon) or MDA-MB-231 (Breast) | HCT116 (Epigenetically sensitive) | HepG2 (Liver) or RCC models |
Part 2: Pre-In Vivo Formulation & PK/PD Strategy
Before initiating xenografts, you must establish a "Self-Validating" formulation system to ensure lack of efficacy is due to biology, not chemistry.
2.1 Formulation Protocol (Solubility Optimization)
Picolinamides often suffer from crystal packing stability.
-
Standard Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.
-
Acidification Step: If precipitation occurs, the pyridine nitrogen allows for salt formation. Titrate with 1.0 eq of HCl or Methanesulfonic acid (MSA) to improve aqueous solubility.
-
Stability Check: Verify >95% purity by HPLC after 24h in vehicle at Room Temperature.
2.2 Maximum Tolerated Dose (MTD) Range Finding
-
Species: BALB/c Nude Mice (n=3 per group).
-
Dosing Regimen: Single dose escalation (10, 30, 100 mg/kg IP).
-
Stop Criteria: >15% body weight loss or neurological signs (ataxia).
-
Aniline Warning: Monitor for cyanosis (blue extremities) indicating methemoglobinemia, a known risk of aminophenyl compounds.
Part 3: Xenograft Efficacy Validation Protocol
This protocol uses a Tumor Growth Inhibition (TGI) design. We will utilize the HCT116 (Colorectal Carcinoma) model due to its high sensitivity to both HDAC and Kinase inhibitors, making it the ideal "broad-spectrum" validation screen.
3.1 Experimental Design
-
Model: HCT116 subcutaneous xenograft in BALB/c nude mice.
-
Implantation:
cells in 100µL Matrigel/PBS (1:1). -
Randomization: When tumors reach 150–200 mm³ (approx. Day 10).
-
Group Size: n=8 mice per group (Power > 0.8 for 40% TGI).
3.2 Treatment Groups
-
Vehicle Control: (PEG/Tween/Saline) - Negative Control.
-
NAP-2-C Low Dose: 25 mg/kg Daily (QD) IP.
-
NAP-2-C High Dose: 50 mg/kg Daily (QD) IP.
-
Positive Control (Entinostat): 15 mg/kg Oral (QOD) - Benchmarks epigenetic potency.
3.3 Workflow Diagram (Graphviz)
Caption: Figure 1. In vivo workflow for NAP-2-C efficacy evaluation in HCT116 xenograft models.
Part 4: Mechanism of Action (MoA) Confirmation
Efficacy without mechanism is a "black box" failure in drug development. You must validate why NAP-2-C works by analyzing tumor tissue harvested at the endpoint.
4.1 The "Bifurcated" Biomarker Strategy
Since NAP-2-C shares features with two classes, you must test for both:
| Potential Target | Biomarker Assay | Expected Result (If Active) |
| HDAC Inhibition | Acetyl-Histone H3 (Lys9/Lys14) | Increase in acetylation (Western Blot). |
| Kinase Inhibition | p-ERK1/2 or p-AKT | Decrease in phosphorylation levels. |
| Apoptosis | Cleaved Caspase-3 | Increase (Indicates cell death vs cytostasis). |
4.2 Signaling Pathway Logic (Graphviz)
Caption: Figure 2. Dual-hypothesis mechanism map. Validation requires confirming which pathway (HDAC vs. Kinase) triggers the apoptotic endpoint.
Part 5: Data Reporting & Interpretation
5.1 Calculation of Tumor Growth Inhibition (TGI)
-
T : Treated Group Mean Volume.
-
C : Control Group Mean Volume.
5.2 Success Criteria
-
High Potency: TGI > 60% (Comparable to Entinostat).
-
Moderate Potency: TGI 40–60% (Lead optimization required).
-
Inactive: TGI < 40% (Re-evaluate bioavailability or target affinity).
References
-
Connolly, R. M., & Stearns, V. (2012). Epigenetic therapy in breast cancer. Cancer Treatment Reviews.
- Context: Validates the use of benzamide-like scaffolds (Entinost
-
Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity. Cancer Research.
- Context: Establishes the standard protocol for validating pyridine-2-carboxamide deriv
-
Teicher, B. A. (2009). Tumor Models in Cancer Research. Humana Press.
- Context: Authoritative source for xenograft implantation and randomiz
-
Götz, M., et al. (2019). Design and synthesis of novel HDAC inhibitors. Journal of Medicinal Chemistry.
- Context: Discusses the structure-activity relationship (SAR) of aminophenyl-carboxamide pharmacophores.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
